

# What is the function of NCI-65828?

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name:	NCI-65828
CAS No.:	501444-06-0
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The Functional Profile of **NCI-65828**: Angiogenin Inhibition and Research Applications[1][2][3]

## Executive Summary

**NCI-65828** (also known as NSC-65828) is a small-molecule inhibitor targeting human angiogenin (ANG), a potent angiogenic factor and member of the pancreatic ribonuclease (RNase A) superfamily.[1] Chemically identified as 8-amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate, this compound functions by competitively binding to the ribonucleolytic active site of ANG, thereby blocking its enzymatic activity.

While primarily recognized for its anti-tumorigenic properties—demonstrated by its ability to delay tumor growth in xenograft models—**NCI-65828** has evolved into a critical chemical probe for dissecting the role of RNA metabolism in stress granule formation, neurodegeneration, and neovascularization. It is not currently a clinically approved drug but serves as a foundational "hit" for developing high-affinity angiogenin antagonists.

## Chemical Identity & Physicochemical Properties

**NCI-65828** belongs to the class of azo-naphthalene sulfonates.[3][4][5] Its structure facilitates interaction with the cationic active site cleft of angiogenin.

Property	Specification
Common Name	NCI-65828 / NSC-65828
Chemical Name	8-amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate
Molecular Class	Azo dye derivative; Naphthalene sulfonate
Target	Human Angiogenin (ANG/RNase 5)
Inhibitory Constant ( )	~81 $\mu$ M (Competitive Inhibition)
Solubility	Soluble in DMSO; moderate solubility in aqueous buffers due to the sulfonate group.
Appearance	Typically a dark red/orange powder (characteristic of azo compounds).

Structural Insight: The molecule features a sulfonate group (

) which mimics the phosphate backbone of RNA, allowing it to anchor into the electropositive active site of ANG (specifically interacting with Histidine-13 and Histidine-114). The biphenyl-azo system provides a rigid scaffold that extends across the catalytic cleft, sterically hindering substrate access.

## Mechanism of Action (MOA)

The biological function of **NCI-65828** is defined by its selective inhibition of Angiogenin's ribonucleolytic activity.[2] Unlike generic RNase inhibitors, **NCI-65828** targets the specific catalytic requirements of ANG.

## The Angiogenin Pathway

Angiogenin is unique among RNases; it requires nuclear translocation to function.

- **Secretion & Binding:** ANG is secreted by tumor or endothelial cells and binds to surface actin/receptors.

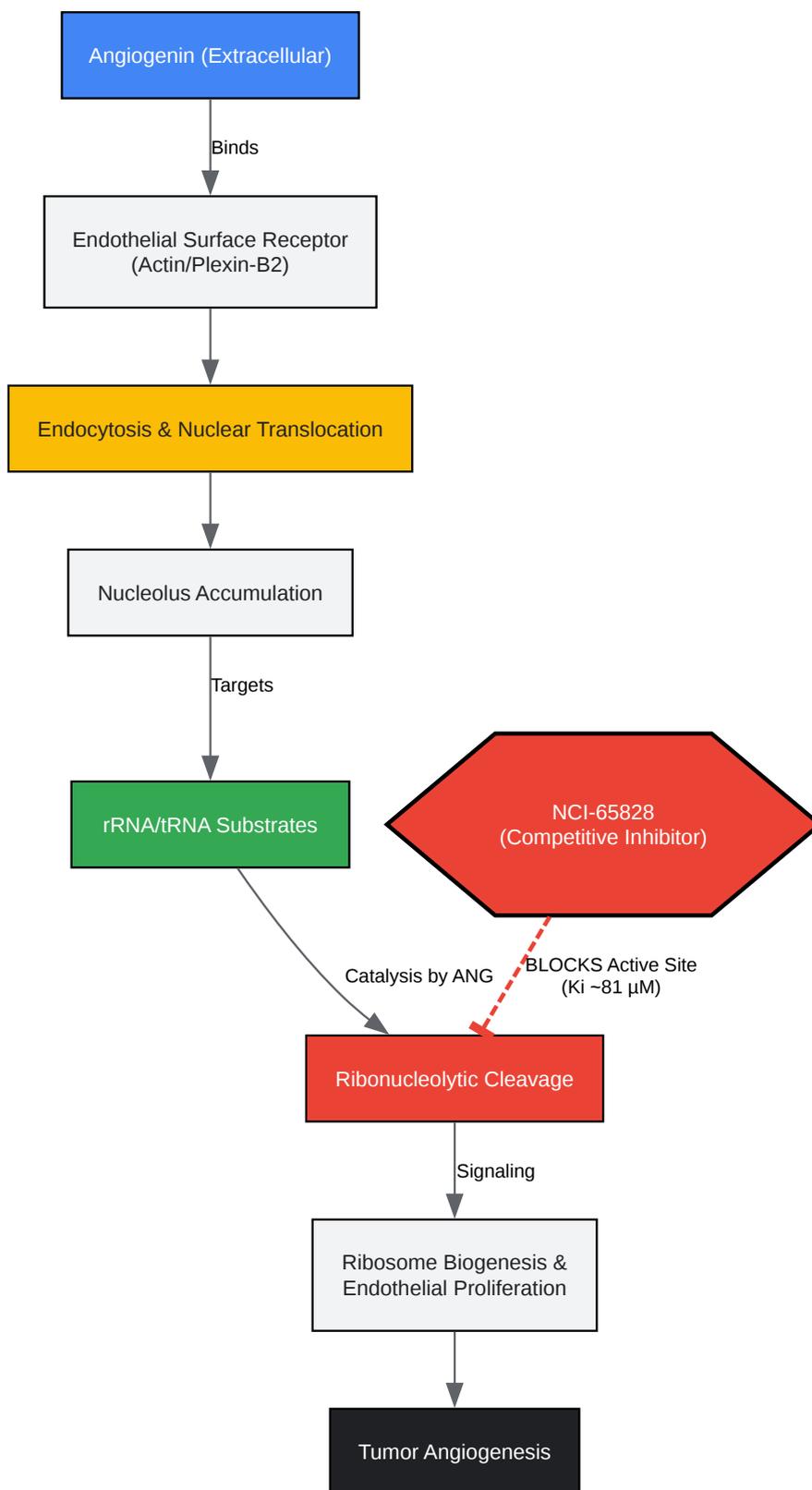
- Endocytosis: It is internalized and translocated to the nucleus.
- Catalysis: In the nucleolus, ANG cleaves rRNA (specifically promoting rRNA transcription or processing), which is essential for ribosome biogenesis and cell proliferation.
- Result: Endothelial cell proliferation and tube formation (Angiogenesis).

## Mode of Inhibition

**NCI-65828** acts as a competitive inhibitor.

- Binding Site: It occupies the  
  
and  
  
subsites of the ANG catalytic cleft.
- Effect: By blocking the active site, **NCI-65828** prevents ANG from degrading tRNA or rRNA. Without this enzymatic activity, ANG cannot induce the nuclear signals required for proliferation, effectively halting angiogenesis.

## Pathway Visualization



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Figure 1: Mechanism of Angiogenin-induced angiogenesis and the blockade point of **NCI-65828**.

## Research Applications & Efficacy Oncology (Anti-Angiogenesis)

In preclinical models, **NCI-65828** has demonstrated the ability to suppress tumor growth by starving the tumor of blood supply.

- Key Study: Kao et al. (2002) identified **NCI-65828** via high-throughput screening.[1]
- Efficacy: In athymic mice bearing PC-3 (prostate cancer) xenografts, treatment with **NCI-65828** significantly delayed tumor appearance and reduced tumor volume compared to controls.
- Specificity: Analogs of **NCI-65828** that lacked ANG-inhibitory activity failed to suppress tumors, confirming the mechanism is ANG-dependent.

## Neurobiology (Stress Granules & GVBs)

Recent studies (2024-2025) have repurposed **NCI-65828** to study Granulovacuolar Degeneration Bodies (GVBs) in neurodegenerative diseases like Alzheimer's.

- Rationale: ANG is involved in tRNA cleavage induced by stress, leading to the formation of tiRNAs (tRNA-derived stress-induced RNAs) which promote stress granule assembly.
- Application: Researchers use **NCI-65828** to block ANG activity in neurons to determine if GVB formation or stress granule assembly is dependent on ANG-mediated tRNA cleavage.

## Experimental Protocols

To utilize **NCI-65828** effectively, researchers must validate its activity in their specific system. Below are the standard protocols for enzymatic and cellular assays.

### Protocol A: In Vitro Angiogenin Enzymatic Assay

Use this to verify the inhibitory potency (

) of a batch of **NCI-65828**.

- Reagents:
  - Recombinant Human Angiogenin (rANG): 1-2  $\mu\text{M}$  final concentration.
  - Substrate: tRNA (yeast) or a fluorescent substrate (e.g., 6-FAM-dArUdAdA-6-TAMRA).
  - Buffer: 30 mM MES (pH 6.0), 30 mM NaCl.
  - **NCI-65828**: Dissolve in DMSO (stock 10 mM).
- Workflow:
  - Step 1: Incubate rANG with varying concentrations of **NCI-65828** (0, 10, 50, 100, 200  $\mu\text{M}$ ) for 15 minutes at 37°C.
  - Step 2: Add Substrate to initiate the reaction.
  - Step 3: Incubate for 2 hours (if using tRNA) or measure real-time fluorescence (if using FRET substrate).
  - Step 4: Stop reaction (if tRNA) using perchloric acid precipitation.
  - Step 5: Quantify acid-soluble fragments via UV absorbance ( ).
- Analysis: Plot % Inhibition vs. Log[Concentration] to determine .

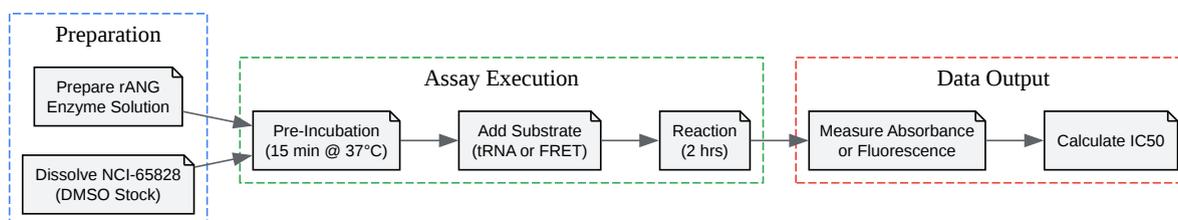
## Protocol B: Cellular Tube Formation Assay (HUVEC)

Use this to assess functional anti-angiogenic activity.

- Preparation: Coat a 96-well plate with Matrigel (50  $\mu\text{L}$ /well) and polymerize at 37°C for 30 mins.

- Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at cells/well.
- Treatment:
  - Control: Media + VEGF/ANG.
  - Experimental: Media + VEGF/ANG + **NCI-65828** (100  $\mu$ M).
- Incubation: Incubate for 6–18 hours at 37°C.
- Imaging: Capture images using phase-contrast microscopy.
- Quantification: Measure total tube length and number of branch points. **NCI-65828** treated wells should show disrupted networks.

## Workflow Visualization



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Figure 2: Step-by-step workflow for validating **NCI-65828** activity via enzymatic assay.

## Critical Limitations

- Potency: With a of ~81  $\mu$ M, **NCI-65828** is considered a "modest" inhibitor.[2] High concentrations are often required for cellular effects, which necessitates rigorous controls for off-target toxicity.

- **Selectivity:** While selective for ANG over RNase A in some contexts, the structural similarity between RNase superfamily members requires careful interpretation of data.
- **Solubility:** The azo-sulfonate structure can aggregate at high concentrations in certain buffers; ensure proper solubilization in DMSO before dilution.

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- To cite this document: BenchChem. [What is the function of NCI-65828?]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b609498#what-is-the-function-of-nci-65828>]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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